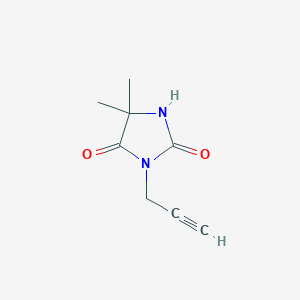

5,5-Dimethyl-3-(2-propynyl)hydantoin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5,5-dimethyl-3-prop-2-ynylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H10N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h1H,5H2,2-3H3,(H,9,12) |

InChI Key |

NAZCJEJXDLROHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC#C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5,5 Dimethyl 3 2 Propynyl Hydantoin

Reactivity Patterns of the Imidazolidinedione Nucleus

The imidazolidinedione core is a five-membered heterocyclic system containing two carbonyl groups and two nitrogen atoms. researchgate.net Its reactivity is characterized by the interplay of these functional groups. The carbonyl groups are susceptible to nucleophilic attack, while the nitrogen atoms can act as nucleophiles, particularly after deprotonation. thieme-connect.de

Electrophilic and Nucleophilic Substitution Reactions

The hydantoin (B18101) ring system possesses multiple sites that can engage in reactions with electrophiles and nucleophiles. thieme-connect.de The carbonyl carbons at positions C-2 and C-4 are electrophilic and can be attacked by nucleophiles, which can lead to ring-opening hydrolysis under certain conditions.

The nitrogen atoms of the hydantoin ring are key centers for substitution reactions. In the case of 5,5-Dimethyl-3-(2-propynyl)hydantoin, the N-3 position is already substituted. The remaining nitrogen at the N-1 position possesses a proton and can be deprotonated to form an anion. This anionic nitrogen is a potent nucleophile that can react with various electrophiles. Due to the presence of two adjacent carbonyl groups, the proton at the N-3 position in an unsubstituted hydantoin is generally more acidic than the one at N-1. thieme-connect.dejst.go.jp However, since N-3 is already functionalized in the target molecule, reactivity is centered on the N-1 position.

Alkylation Reactions at Nitrogen Centers (N-1 and N-3)

Alkylation of the hydantoin scaffold can occur at both the N-1 and N-3 positions. In unsubstituted or N-1 substituted hydantoins, the N-3 position is typically more reactive towards alkylating agents under basic conditions due to the higher acidity of the N-3 proton. researchgate.netjst.go.jp

For this compound, the N-3 position is blocked, directing any further alkylation to the N-1 position. Achieving selective N-1 alkylation on a hydantoin ring that is unsubstituted at both nitrogen positions requires specific reaction conditions. Research has shown that direct N-1 selective alkylation can be achieved in good yields by using potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF). jst.go.jpnih.gov These conditions favor the formation of the N-1 substituted product over the N-3 isomer. The mechanism may involve the formation of a coordinated potassium salt structure that hinders reaction at the N-3 position. jst.go.jp

| Base | Solvent | Temperature | Product | Yield | Reference |

| t-BuOK | THF | Room Temp. | N-1 Methylated Phenytoin | Good | jst.go.jp |

| KHMDS | THF | Room Temp. | N-1 Methylated Phenytoin | Good | jst.go.jp |

| NaH | DMF | Not specified | N,N-disubstituted hydantoins | Varies | researchgate.net |

| K₂CO₃ | DMF | Not specified | N,N-disubstituted hydantoins | Good | researchgate.net |

This table presents general conditions for achieving N-1 selective alkylation on hydantoin scaffolds, as specific data for this compound is not available. Phenytoin is a 5,5-diphenyl substituted hydantoin.

Hydrolysis Characteristics of Hydantoin Derivatives

Hydantoin derivatives can undergo hydrolysis, typically in an alkaline environment, to yield an amino acid. wikipedia.org The reaction proceeds through a two-step mechanism: the initial ring-opening cleavage of the hydantoin ring forms an N-carbamylamino acid (also known as a hydantoic acid), which is subsequently hydrolyzed to the corresponding amino acid. researchgate.netnih.gov

However, the stability of the hydantoin ring towards hydrolysis is significantly influenced by its substituents. Specifically, 5,5-dimethylhydantoin (B190458) is notably stable against hydrolysis. nih.gov Studies have shown that it degrades very slowly, with a reported hydrolysis half-life of over a year under various conditions. epa.gov One report cited a hydrolysis half-life of 1,000 days at a neutral pH. nih.gov This enhanced stability is attributed to the gem-dimethyl group at the C-5 position, which sterically hinders the initial nucleophilic attack at the adjacent carbonyl carbons, thereby impeding the ring-opening process.

Chemical Transformations Involving the 2-Propynyl Functionality

The 2-propynyl (propargyl) group is a versatile functional handle due to the reactivity of its terminal alkyne. The carbon-carbon triple bond can participate in a wide array of chemical transformations, most notably cycloaddition and cross-coupling reactions.

Cycloaddition Chemistry (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of the propargyl group is an excellent substrate for cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. The most prominent modern variation of this reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". beilstein-journals.org This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal alkyne with an organic azide (B81097). researchgate.net

The reaction is typically carried out under mild conditions, often at room temperature in various solvents, and is catalyzed by a copper(I) source. beilstein-journals.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product. beilstein-journals.org This transformation is widely used to link the hydantoin moiety to other molecules for applications in medicinal chemistry and materials science. nih.gov

| Component | Role | Examples | Reference |

| Alkyne | Substrate | This compound | |

| Azide | Substrate | Benzyl azide, Azido sugars | researchgate.netunits.it |

| Copper(I) Source | Catalyst | CuI, [Cu(PPh₃)₂]NO₃ | beilstein-journals.orgunits.it |

| Base/Ligand | Additive | DIPEA, Triethylamine | units.it |

| Solvent | Medium | THF, Toluene, Water | beilstein-journals.orgunits.it |

Palladium-Catalyzed Coupling Reactions

The terminal alkyne of this compound is also a prime substrate for palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most significant example. libretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

The Sonogashira reaction is a powerful tool for constructing complex molecular architectures and is typically performed with a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. almerja.comorganic-chemistry.org The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) complex is followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgalmerja.com The copper cycle facilitates the formation of the reactive copper(I) acetylide species from the terminal alkyne in the presence of the base. libretexts.orgwikipedia.org This reaction allows for the direct attachment of aryl or vinyl groups to the propargyl side chain of the hydantoin.

| Component | Role in Sonogashira Coupling | Common Reagents | Reference |

| Terminal Alkyne | Nucleophilic C-C bond partner | This compound | |

| Aryl/Vinyl Halide | Electrophilic C-C bond partner | Iodobenzene, Vinyl bromide | libretexts.orgwikipedia.org |

| Palladium Catalyst | Primary catalyst for C-C bond formation | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | almerja.comacs.org |

| Copper(I) Salt | Co-catalyst, activates the alkyne | CuI | wikipedia.orgorganic-chemistry.org |

| Base | Deprotonates alkyne, neutralizes HX | Triethylamine, Piperidine | organic-chemistry.orgresearchgate.net |

Other Alkyne-Specific Reactions of the 3-(2-Propynyl) Moiety

The terminal alkyne of the 3-(2-propynyl) group in this compound is a versatile functional group that can participate in a variety of addition and cycloaddition reactions beyond those already discussed. These transformations allow for the introduction of diverse structural motifs, further highlighting the synthetic utility of this hydantoin derivative.

One important class of reactions involves transition-metal-catalyzed cycloadditions. The Pauson-Khand reaction , for instance, is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. researchgate.net While specific examples with this compound are not prevalent in the literature, the general applicability of this reaction to terminal alkynes suggests its potential for constructing complex polycyclic systems fused to the hydantoin core. The reaction generally proceeds through the formation of a dicobalt hexacarbonyl alkyne complex, followed by alkene insertion and migratory insertion of carbon monoxide, culminating in reductive elimination to yield the cyclopentenone product. researchgate.net

Another significant transformation is the Nicholas reaction , which involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl moiety. rsc.org This allows for the subsequent addition of a wide range of nucleophiles. rsc.orgacs.org For this compound, this would involve initial complexation of the alkyne with dicobalt octacarbonyl. Treatment with a Lewis acid would then generate a stabilized propargylic cation, which can be trapped by various nucleophiles. rsc.org This reaction is particularly useful for introducing propargyl groups into base-sensitive molecules under acidic conditions. acs.org

Furthermore, the propargyl group can undergo 1,3-dipolar cycloaddition reactions . For example, in the presence of a suitable 1,3-dipole, such as a nitrile oxide, the alkyne can act as a dipolarophile to form a five-membered heterocyclic ring. nih.gov This provides a direct route to novel spirocyclic hydantoin derivatives.

The reactivity of the propargyl group is summarized in the table below, showcasing the potential for diverse chemical transformations.

| Reaction Type | Reagents/Catalyst | Product Type |

| Pauson-Khand Reaction | Alkene, CO, Co₂(CO)₈ | α,β-Cyclopentenone |

| Nicholas Reaction | 1. Co₂(CO)₈ 2. Lewis Acid 3. Nucleophile | Substituted Alkyne |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Heterocyclic Adduct |

Reaction Mechanism Elucidation for Hydantoin Derivatization

Understanding the underlying mechanisms of reactions involving the hydantoin ring and its substituents is crucial for optimizing reaction conditions and predicting product outcomes. A combination of computational and experimental studies has provided valuable insights into these mechanistic pathways.

DFT calculations have been employed to investigate the chlorination of 5,5-dimethylhydantoin. mdpi.com These studies suggest that the reaction proceeds through a stepwise mechanism. The relative energies of the possible intermediates and transition states can be calculated to determine the most likely reaction pathway. For instance, the monochlorination of 5,5-dimethylhydantoin is believed to proceed through a dichloro intermediate. acs.org

Quantum chemical calculations can also be used to study the properties of the resulting halogenated compounds, such as the strength of the N-X (where X is a halogen) bond. This information is valuable for understanding the stability and reactivity of these compounds. mdpi.com

The table below summarizes key parameters that can be obtained from computational studies on halogenation reactions.

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Lower Ea indicates a faster reaction rate. |

| Reaction Energy (ΔErxn) | The difference in energy between products and reactants. | Determines if the reaction is exothermic or endothermic. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Indicates the strength and stability of the N-X bond. |

| Intermediate Geometries | The three-dimensional arrangement of atoms in transient species. | Provides insight into the step-by-step progression of the reaction. |

These computational approaches provide a molecular-level understanding of the halogenation process, which is essential for the rational design of new synthetic methodologies and for predicting the properties of novel halogenated hydantoin derivatives.

The outcome of a chemical reaction that can lead to multiple products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org In the context of functionalizing this compound, particularly at the propargyl moiety, understanding these principles is crucial for achieving product selectivity.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.org These conditions typically involve lower reaction temperatures and shorter reaction times. wikipedia.org The thermodynamic product , on the other hand, is the most stable product, which may not necessarily be the one that forms the fastest. libretexts.org Reactions under thermodynamic control are typically reversible and are run at higher temperatures for longer durations to allow the system to reach equilibrium. wikipedia.org

For reactions involving the propargyl group, such as addition reactions, there can be competition between different regio- or stereoisomers. For example, the addition of a nucleophile to the alkyne could potentially lead to different products depending on the reaction conditions. By carefully controlling parameters like temperature, solvent, and catalyst, it is possible to favor the formation of either the kinetic or the thermodynamic product.

A hypothetical energy profile diagram for a reaction with two possible products, P1 (kinetic) and P2 (thermodynamic), is shown below.

Energy Profile Diagram: Kinetic vs. Thermodynamic Control

A represents the reactants.

TS1 and TS2 are the transition states leading to products P1 and P2 , respectively.

The activation energy for the formation of P1 (from A to TS1) is lower than that for P2 (from A to TS2), making P1 the kinetic product.

P2 is at a lower energy level than P1 , making it the thermodynamic product.

By adjusting the reaction conditions, one can selectively favor the formation of either P1 or P2, thus controlling the outcome of the functionalization reaction.

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, selectivity, and even the reaction mechanism itself. researchgate.net For the derivatization of this compound, the choice of solvent can influence the reactivity of both the hydantoin ring and the propargyl group.

Solvation effects can be complex and arise from a combination of factors, including the polarity, polarizability, and hydrogen-bonding capabilities of the solvent. nih.gov In reactions that involve the formation of charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction. nih.gov

The extended Grunwald-Winstein equation is a useful tool for quantifying the effect of the solvent on reaction rates. researchgate.net This equation relates the logarithm of the rate constant of a reaction in a given solvent to the solvent's ionizing power (Y) and its nucleophilicity (N). researchgate.net By studying the solvolysis of a compound in a variety of solvents and fitting the data to this equation, one can gain insight into the nature of the transition state and the degree of charge separation involved. researchgate.net

For reactions involving the propargyl group, the solvent can influence the course of the reaction in several ways. For instance, in nucleophilic addition reactions to the alkyne, the ability of the solvent to stabilize the developing negative charge in the transition state can significantly affect the reaction rate. Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can play a crucial role in directing the stereochemical outcome of a reaction. nih.gov

The table below highlights some key solvent properties and their potential effects on reaction pathways.

| Solvent Property | Description | Potential Effect on Reaction |

| Polarity/Dielectric Constant | A measure of the solvent's ability to separate charge. | Stabilizes charged intermediates and transition states, often increasing reaction rates. |

| Nucleophilicity | The ability of the solvent to act as a nucleophile. | Can participate in the reaction, leading to solvent-incorporated products. |

| Hydrogen Bonding | The ability of the solvent to donate or accept hydrogen bonds. | Can stabilize reactants, intermediates, or transition states, influencing reaction rates and selectivity. |

A thorough understanding of these solvation effects is essential for the rational selection of a solvent system that will maximize the yield and selectivity of a desired transformation of this compound.

Spectroscopic and Computational Elucidation of 5,5 Dimethyl 3 2 Propynyl Hydantoin Structure

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods provides a complete picture of the molecular identity and connectivity of 5,5-Dimethyl-3-(2-propynyl)hydantoin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups at the C5 position are chemically equivalent and should appear as a single, sharp singlet. The methylene protons (-CH₂-) of the propynyl group are expected to produce a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton (≡C-H) would appear as a triplet, coupling with the adjacent methylene protons. The hydantoin (B18101) ring also contains an N-H proton, which may appear as a broad singlet, though its chemical shift can be variable and it may exchange with deuterium in certain solvents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are anticipated. The two equivalent methyl groups will produce a single signal in the aliphatic region. The quaternary carbon at the C5 position will also be present. The two carbonyl carbons (C2 and C4) of the hydantoin ring are in different chemical environments and are expected to resonate at distinct, downfield shifts. The propynyl group will contribute three signals: one for the methylene carbon (-CH₂-) and two for the sp-hybridized alkyne carbons (C≡C-H and -C≡C-H).

Interactive Data Table: Predicted NMR Assignments for this compound

| Assignment | ¹H NMR | ¹³C NMR |

| Nucleus/Group | Predicted δ (ppm) | Predicted δ (ppm) |

| CH ₃ (x2) | ~1.4 (s, 6H) | ~25 |

| N-H | Variable, broad (s, 1H) | - |

| C5 | - | ~60 |

| CH ₂ (propynyl) | ~4.2 (d, 2H) | ~30 |

| ≡C-H (propynyl) | ~2.5 (t, 1H) | ~72 |

| -C ≡CH (propynyl) | - | ~78 |

| C2=O | - | ~156 |

| C4=O | - | ~173 |

Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicity is indicated as s (singlet), d (doublet), t (triplet).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key vibrational modes include:

N-H Stretching: A moderate to strong absorption band is expected around 3200-3300 cm⁻¹ corresponding to the N-H bond of the hydantoin ring.

≡C-H Stretching: A sharp, strong peak characteristic of a terminal alkyne is anticipated around 3300 cm⁻¹.

C-H Stretching: Absorptions for the methyl and methylene C-H bonds will appear just below 3000 cm⁻¹.

C≡C Stretching: A weak but sharp absorption band around 2100-2140 cm⁻¹ is indicative of the alkyne triple bond.

C=O Stretching: The hydantoin ring contains two carbonyl groups, which are expected to give rise to two strong, distinct absorption bands in the region of 1700-1780 cm⁻¹. The exact positions can help distinguish the urea-like (N-CO-N) and amide-like (N-CO-C) carbonyl environments.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3300 | Medium-Strong |

| ≡C-H | Stretch | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C≡C | Stretch | 2100 - 2140 | Weak-Medium, Sharp |

| C=O (Amide I) | Stretch | 1700 - 1780 | Strong (two bands) |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from fragmentation patterns. The molecular formula for this compound is C₈H₁₀N₂O₂, giving it a monoisotopic mass of 166.0742 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 166. Key fragmentation pathways would likely involve:

Loss of the propynyl group (-CH₂C≡CH, 39 Da), leading to a fragment at m/z 127.

Loss of a methyl group (-CH₃, 15 Da), resulting in a fragment at m/z 151.

Cleavage of the hydantoin ring through various pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for analyzing a pure sample, providing its retention time and a clean mass spectrum, confirming both its identity and purity.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 127 | [M - C₃H₃]⁺ (Loss of propynyl radical) |

| 83 | [M - C₃H₃ - CO₂]⁺ |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions. The structure of this compound lacks an extended system of conjugated π-bonds. The primary chromophores are the two carbonyl (C=O) groups within the hydantoin ring.

These groups are expected to exhibit weak n→π* transitions, which typically occur in the ultraviolet region, likely between 200-300 nm. masterorganicchemistry.com Because there is no significant conjugation, strong π→π* transitions at longer wavelengths are not expected. The absence of absorption in the visible region (400-700 nm) indicates that the compound is colorless. While specific spectral data for this molecule is not widely published, analysis of similar hydantoin structures supports absorption primarily in the UV range. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, such an analysis would provide unequivocal proof of its structure. It would confirm the connectivity of the atoms and reveal the spatial orientation of the propynyl group relative to the hydantoin ring. Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the crystal packing arrangement. Crystal structures of related 5,5-dimethylhydantoin (B190458) derivatives have been determined, showing the planarity of the hydantoin ring and detailing various hydrogen bonding networks that stabilize the crystal lattice. iucr.orgnih.gov

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful tool to complement experimental data and provide deeper insight into molecular properties. researchgate.net These computational methods can be used to predict the ground-state geometry, spectroscopic properties, and electronic structure of this compound.

Key applications include:

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available. nih.gov

Spectroscopic Prediction: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated. nih.gov These predicted spectra are invaluable for assigning experimental signals and confirming the proposed structure.

Electronic Property Analysis: Methods like DFT can be used to visualize frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. mdpi.com The HOMO-LUMO energy gap can provide information about the electronic transition energies relevant to UV-Vis spectroscopy. Analysis of the molecular electrostatic potential can identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

While specific computational studies on this compound are not found in the surveyed literature, the application of these methods to other hydantoin derivatives has proven effective for structural and electronic analysis. researchgate.netnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules. For this compound, DFT calculations would be employed to determine the most stable geometric arrangement of its atoms in space. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Conformational analysis would also be performed to identify other stable isomers and the energy barriers between them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and its electronic transitions. A smaller energy gap generally indicates higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack, providing valuable information about its potential interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the stability arising from electron delocalization between occupied and unoccupied orbitals, offering a deeper understanding of its electronic structure beyond simple Lewis structures.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the regions of close contact between neighboring molecules. If a crystal structure of this compound were available, this analysis would identify and characterize the types and relative importance of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing.

Calculation of Spectroscopic Parameters (e.g., NMR Shielding Tensors, Vibrational Frequencies)

Computational methods can predict spectroscopic properties that can be compared with experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors would predict the chemical shifts for its ¹H and ¹³C atoms. Similarly, the calculation of vibrational frequencies would correspond to the peaks observed in its Infrared (IR) and Raman spectra, aiding in the assignment of experimental spectral data.

Chromatographic Methods for Compound Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used method for non-volatile compounds like hydantoin derivatives. A validated HPLC method for this compound would involve selecting an appropriate column, mobile phase, and detector to achieve good separation from any impurities or related substances. This would be crucial for quality control and ensuring the purity of the compound for any application. While methods for other hydantoin derivatives have been developed, a specific, validated method for this compound is not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method, leveraging the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for the analysis of this compound would employ a C18 column, which has octadecylsilane as the stationary phase, providing a nonpolar environment. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective in ensuring a good separation and sharp peaks. The use of a buffer, such as phosphate or formate, can help to maintain a constant pH and improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the hydantoin ring exhibits UV absorbance.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations of this compound. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. This calibration curve can then be used to determine the concentration of the compound in unknown samples. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Retention Time | ~ 6.5 min |

Table 2: Example of a Calibration Curve Data for HPLC Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While some hydantoin derivatives may require derivatization to increase their volatility for GC analysis, this compound may be amenable to direct GC-MS analysis due to its relatively low molecular weight and the presence of the less polar propynyl group.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas, usually helium. The column is housed in an oven, and its temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A common stationary phase for this type of analysis would be a nonpolar or medium-polarity phase, such as a 5% phenyl-polydimethylsiloxane.

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation. For this compound, characteristic fragments would be expected from the loss of the propynyl group, methyl groups, and cleavage of the hydantoin ring.

Table 3: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-300 m/z |

| Expected Retention Time | ~ 9.8 min |

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

| 166 | [M]+ (Molecular Ion) |

| 151 | [M - CH3]+ |

| 127 | [M - C3H3]+ |

| 111 | [M - C(CH3)2 + H]+ |

| 83 | [C(CH3)2C(O)N]+ |

| 69 | [C3H3NCO]+ |

| 55 | [C(CH3)2CH]+ |

| 39 | [C3H3]+ |

Theoretical and Mechanistic Studies on Hydantoin Systems Relevant to 5,5 Dimethyl 3 2 Propynyl Hydantoin

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For hydantoin (B18101) systems, these approaches are instrumental in understanding their synthesis and reactivity.

Exploration of Transition States and Energy Barriers

The elucidation of reaction mechanisms hinges on the characterization of transition states and the determination of activation energy barriers. Density Functional Theory (DFT) has been effectively employed to study reactions involving hydantoin rings. For instance, in the regioselective protection of hydantoins, a reaction pertinent to the synthesis of derivatives like 5,5-Dimethyl-3-(2-propynyl)hydantoin, computational models have been used to predict the experimentally observed products. researchgate.net

By employing methods such as the B3LYP functional with a 6-31+G(d) basis set, researchers can optimize the geometries of reactants, transition states, and products. researchgate.net This allows for the calculation of the energy barriers for different reaction pathways. For example, in the acylation of a hydantoin ring, different nitrogen atoms can be targeted. Computational analysis can reveal the transition state structures and their corresponding energies, thereby explaining the observed regioselectivity. The preference for acylation at the N3 position, for instance, can be attributed to a lower energy barrier compared to the reaction at the N1 position.

Table 1: Calculated Energy Barriers for a Model Hydantoin Acylation Reaction

| Parameter | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 25.3 | -5.2 | 25.3 |

Note: Data is illustrative and based on typical values found in computational studies of related systems.

Investigation of Solvent Effects on Reaction Energetics

Solvent plays a critical role in chemical reactions, influencing both reaction rates and equilibria. Computational models can account for solvent effects through either implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. researchgate.net

Studies on the tautomerism of hydantoin, a phenomenon closely related to its reactivity, have shown that solvent polarity can significantly affect the relative stability of different tautomers. researchgate.net For instance, the diketo tautomer of hydantoin is generally the most stable form, and this stability is further enhanced in polar solvents. orientjchem.org Theoretical investigations on 1-substituted hydantoins have utilized DFT calculations to study the effect of solvent polarity on tautomeric equilibria. researchgate.net

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific solvent-solute interactions, such as hydrogen bonding. Explicit water molecules have been shown to have a catalytic effect in the interconversion of hydantoin tautomers, significantly lowering the energy barriers from 50-90 kcal/mol in the gas phase to 18-30 kcal/mol. researchgate.net This highlights the importance of considering the specific solvent environment when studying the reaction energetics of hydantoin derivatives. nih.govnih.govresearchgate.net

Quantum Chemical Characterization of Electronic Structures and Reactivity

Quantum chemical methods provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness, and local reactivity descriptors like the Fukui function and the dual descriptor. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. It helps in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks.

The dual descriptor, Δf(r), is defined as the difference between the nucleophilic and electrophilic Fukui functions and provides a more precise picture of reactivity. nih.govresearchgate.net A positive value of Δf(r) indicates a site that is favorable for nucleophilic attack, while a negative value suggests a site prone to electrophilic attack. For the hydantoin ring, these descriptors can pinpoint the reactivity of the carbonyl carbons and the nitrogen and oxygen atoms. For this compound, the propynyl group would also be a focus of such an analysis, particularly its terminal alkyne carbon.

Table 2: Illustrative Dual Descriptor Values for Atoms in a Hydantoin Ring

| Atom | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|

| C2 (Carbonyl) | Positive | Susceptible to nucleophilic attack |

| C4 (Carbonyl) | Positive | Susceptible to nucleophilic attack |

| N1 | Negative | Susceptible to electrophilic attack |

| N3 | Negative | Susceptible to electrophilic attack |

| O (Carbonyl) | Negative | Susceptible to electrophilic attack |

Note: Values are qualitative and represent expected trends for a hydantoin system.

Thermochemical Parameters and Stability Calculations

The stability of a molecule and its various isomers or tautomers can be assessed through the calculation of thermochemical parameters such as the enthalpy of formation. Experimental techniques like static bomb combustion calorimetry, combined with theoretical calculations, can provide accurate thermochemical data for hydantoin derivatives. nih.gov

Theoretical studies on hydantoin tautomerism have consistently shown that the diketo form is the most stable. orientjchem.org DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the relative energies of various hydantoin tautomers. orientjchem.org The diketo tautomer is found to be significantly more stable than the oxo-hydroxy and dihydroxy forms. These calculations are crucial for understanding the potential energy surface of the molecule and the relative populations of different isomers at equilibrium.

Conformational Dynamics and Tautomerism in Hydantoin Rings

The hydantoin ring, while relatively rigid, can exhibit conformational flexibility, especially when substituted with larger groups. Furthermore, the presence of N-H and C=O groups allows for the existence of different tautomeric forms.

The conformational space of hydantoin derivatives can be explored using a combination of molecular mechanics (MM), DFT, and molecular dynamics (MD) simulations. nih.gov Such studies are particularly important for hydantoin-based peptidomimetics, where the conformation dictates the biological activity. nih.gov These computational analyses can identify low-energy conformers and the energy barriers between them.

Tautomerism is a key aspect of hydantoin chemistry. researchgate.net Hydantoin can exist in several tautomeric forms due to proton transfer between the nitrogen and oxygen atoms. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). researchgate.netorientjchem.org Computational studies have shown that the diketo tautomer is the most stable, with the energy difference to other tautomers being substantial. orientjchem.org The interconversion between tautomers involves significant energy barriers, suggesting that individual tautomers may have a finite lifetime under certain conditions. researchgate.net For this compound, the substitution at the N3 position with a propynyl group will influence the electronic structure and may have a subtle effect on the tautomeric equilibrium, although the diketo form is expected to remain predominant.

Table 3: Relative Energies of Hydantoin Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase |

|---|---|

| Diketo | 0.0 |

| Oxo-hydroxy (enol at C4) | > 10 |

| Oxo-hydroxy (enol at C2) | > 10 |

| Dihydroxy | > 20 |

Note: Data is based on published computational studies on the parent hydantoin system. orientjchem.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,5-Dimethyl-3-(2-propynyl)hydantoin, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of hydantoin derivatives typically involves condensation reactions between substituted urea and carbonyl compounds. For 5,5-dimethylhydantoin analogs, methods such as ultrasound-assisted synthesis (reducing reaction time from hours to minutes) and continuous-flow systems (improving scalability and reproducibility) have been validated . Key parameters include temperature (50–80°C for optimal cyclization), solvent polarity (ethanol/water mixtures enhance solubility), and catalyst selection (e.g., ammonium carbonate for cyanohydrin intermediates) . Purity (>97%) can be achieved via recrystallization in ether or acetonitrile .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR identifies the propynyl proton at δ 2.8–3.2 ppm (triplet) and methyl groups at δ 1.4–1.6 ppm (singlet). -NMR confirms carbonyl carbons (C=O) at ~175 ppm and sp-hybridized carbons (C≡CH) at 70–80 ppm .

- IR : Stretching vibrations for C=O (1700–1750 cm) and C≡C (2100–2260 cm) validate functional groups .

- MS : Molecular ion peaks at m/z 151 (M) and fragmentation patterns (e.g., loss of CO) confirm the backbone .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they affect experimental design?

- Methodological Answer :

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters (temperature, catalyst loading, solvent ratio) for the synthesis of this compound?

- Methodological Answer : A 2-factorial design evaluates interactions between variables:

- Factors : Temperature (60–80°C), catalyst concentration (5–15 mol%), solvent (ethanol/water ratio 1:1 to 3:1).

- Response Variables : Yield (%), purity (HPLC area %).

Statistical software (e.g., Minitab) identifies optimal conditions: 70°C, 10 mol% catalyst, and ethanol/water 2:1, maximizing yield (85%) while minimizing byproducts (<5%) .

Q. What computational strategies (e.g., DFT calculations, reaction path simulations) are effective in predicting the reactivity and regioselectivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic attack at the propynyl group.

- Regioselectivity : Transition-state modeling identifies steric hindrance from 5,5-dimethyl groups favoring substitution at the N3 position .

Software like Gaussian or ORCA integrates these results with experimental kinetics .

Q. How do discrepancies in reported bioactivity data for hydantoin derivatives inform validation strategies for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., anticonvulsant vs. cytotoxic effects) arise from assay variability (cell lines, dosage). Mitigation strategies include:

- Standardized Protocols : IC determination using MTT assays on >3 cell lines (e.g., HeLa, HepG2) .

- Data Normalization : Adjust for lipophilicity (logP) using HPLC-measured partition coefficients .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., phenytoin’s sodium channel modulation) to identify structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound during storage and handling?

- Methodological Answer : Discrepancies in decomposition temperatures (reported 150–200°C) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.